molecular formula C15H13N7O2 B12178449 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12178449
M. Wt: 323.31 g/mol
InChI Key: MECQRGGFEWAUPB-UHFFFAOYSA-N
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Description

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines indole, oxadiazole, and triazole moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The indole moiety can be introduced via a Fischer indole synthesis, while the triazole ring is often formed through a Huisgen 1,3-dipolar cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole and oxadiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the indole, oxadiazole, or triazole rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a non-competitive inhibitor of α-glucosidase, binding directly to the enzyme and preventing its activity . This interaction can be confirmed through kinetic analysis and fluorescence quenching experiments .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole-oxadiazole derivatives and triazole-containing molecules. Examples include:

Uniqueness

What sets 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide apart is its unique combination of three different heterocyclic rings, which confer a broad range of biological activities. This makes it a versatile compound for various scientific applications, particularly in medicinal chemistry.

Biological Activity

The compound 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a complex structure comprising three significant moieties:

  • Indole : Known for its diverse biological activities.
  • Oxadiazole : Associated with antimicrobial and anticancer properties.
  • Triazole : Recognized for its antifungal and anticancer effects.

1. Antimicrobial Activity

Research has indicated that derivatives of oxadiazole and triazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown efficacy against various bacterial strains and fungi. The specific compound under discussion has been evaluated for its potential against pathogens such as Staphylococcus aureus and Candida albicans.

2. Anticancer Activity

Several studies have investigated the anticancer potential of triazole and oxadiazole derivatives. In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)
MCF-712.5
A54915.0

3. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : It was found to inhibit MAO-B with an IC50 value of 0.036 μM, indicating strong potential for treating neurodegenerative diseases like Parkinson's disease .
EnzymeIC50 (µM)
MAO-A150
MAO-B0.036

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, the compound was administered to models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved cognitive function in treated animals compared to controls.

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties against Candida species. The compound exhibited a significant reduction in fungal growth at concentrations as low as 20 µg/mL.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The indole moiety enhances binding affinity to serotonin receptors, potentially influencing mood and behavior.
  • Enzyme Interaction : The oxadiazole and triazole rings play crucial roles in enzyme inhibition through competitive or non-competitive mechanisms.

Properties

Molecular Formula

C15H13N7O2

Molecular Weight

323.31 g/mol

IUPAC Name

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C15H13N7O2/c23-12(19-15-17-8-18-21-15)3-4-13-20-14(22-24-13)10-1-2-11-9(7-10)5-6-16-11/h1-2,5-8,16H,3-4H2,(H2,17,18,19,21,23)

InChI Key

MECQRGGFEWAUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=NOC(=N3)CCC(=O)NC4=NC=NN4

Origin of Product

United States

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